molecular formula C15H9IO2 B13665245 2-(2-Iodophenyl)-1H-indene-1,3(2H)-dione

2-(2-Iodophenyl)-1H-indene-1,3(2H)-dione

Cat. No.: B13665245
M. Wt: 348.13 g/mol
InChI Key: RUTHYJWIRCUXNB-UHFFFAOYSA-N
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Description

2-(2-Iodophenyl)-1H-indene-1,3(2H)-dione is an organic compound with significant interest in various fields of scientific research. This compound is characterized by the presence of an indene-dione core substituted with an iodophenyl group, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Iodophenyl)-1H-indene-1,3(2H)-dione typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in various solvents, including water and organic solvents.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

2-(2-Iodophenyl)-1H-indene-1,3(2H)-dione undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives. Substitution reactions can result in a variety of functionalized indene-dione derivatives .

Scientific Research Applications

2-(2-Iodophenyl)-1H-indene-1,3(2H)-dione has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Iodophenyl)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical structure and functional groups. The pathways involved may include oxidative stress, signal transduction, and gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Iodophenyl)-1H-indene-1,3(2H)-dione is unique due to its indene-dione core, which imparts distinct chemical properties and reactivity. Its iodine substitution also allows for versatile functionalization and application in various fields of research.

Properties

Molecular Formula

C15H9IO2

Molecular Weight

348.13 g/mol

IUPAC Name

2-(2-iodophenyl)indene-1,3-dione

InChI

InChI=1S/C15H9IO2/c16-12-8-4-3-7-11(12)13-14(17)9-5-1-2-6-10(9)15(13)18/h1-8,13H

InChI Key

RUTHYJWIRCUXNB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2C(=O)C3=CC=CC=C3C2=O)I

Origin of Product

United States

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